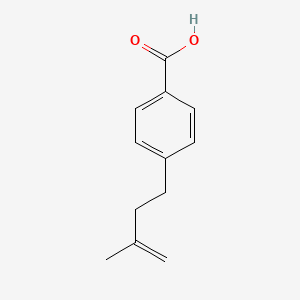

4-(3-Methyl-3-butenyl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-methylbut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-8H,1,3-4H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWOWWAAKMHVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641271 | |

| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-74-0 | |

| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 4-(3-Methyl-3-butenyl)benzoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of the Novel Compound: 4-(3-Methyl-3-butenyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound represents a novel molecular scaffold combining a rigid benzoic acid core with a flexible isoprenoid side chain. While structurally related prenylated aromatic compounds are of significant interest in medicinal chemistry and natural product synthesis, this specific isomer is not well-documented in publicly available literature. This guide, therefore, serves as a comprehensive technical roadmap for its de novo synthesis, purification, and rigorous physicochemical characterization. We present a robust and field-proven synthetic strategy via Suzuki-Miyaura cross-coupling, followed by a detailed protocol for structural elucidation using modern spectroscopic techniques. This document is intended to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical steps required to produce and validate this promising, yet unexplored, chemical entity.

Introduction and Scientific Rationale

The conjugation of isoprenoid moieties to aromatic structures is a common motif in a vast array of natural products, often imparting significant biological activity. These "prenylated" compounds are known to exhibit diverse pharmacological properties. The target molecule, this compound, features an isoprenyl group (a five-carbon branched alkene) attached directly to the C4 position of a benzoic acid ring. This unique combination offers two primary points of chemical interest:

-

The Carboxylic Acid Moiety: Provides a handle for forming amides, esters, and other derivatives, making it a versatile building block for library synthesis in drug discovery programs. Its acidic nature also governs solubility and potential interactions with biological receptors.

-

The Isoprenyl Tail: The terminal double bond is a site for various chemical transformations, including oxidation, reduction, and addition reactions. The lipophilic nature of this group can significantly influence the molecule's pharmacokinetic profile.

Given the absence of established data, the primary objective of this guide is to outline a logical, efficient, and verifiable workflow to synthesize this compound and subsequently determine its core chemical and physical properties.

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most direct and reliable method for forging the C(sp²)-C(sp³) bond between the aromatic ring and the isoprenyl group is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields.[1]

Causality of Experimental Choice: We select the Suzuki coupling over other methods (like Friedel-Crafts) to avoid potential side reactions. Friedel-Crafts alkylation with an alkene could lead to carbocation rearrangements and polysubstitution, compromising yield and purity. The Suzuki reaction offers superior regioselectivity, ensuring the isoprenyl group is installed exclusively at the C4 position.[2][3]

Reaction Scheme

The proposed reaction couples a commercially available aryl halide, 4-bromobenzoic acid, with a custom-prepared isoprenylboronic acid derivative.

Caption: Proposed Suzuki-Miyaura reaction pathway.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and a rigorous purification strategy.

Materials:

-

4-Bromobenzoic acid (1.0 eq)

-

3-Methyl-3-buten-1-ylboronic acid pinacol ester (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium Carbonate (K₂CO₃, 3.0 eq), finely powdered

-

Toluene (Anhydrous)

-

Deionized Water

-

Diethyl Ether

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Pre-formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Palladium(II) acetate and Triphenylphosphine in 5 mL of anhydrous Toluene. Stir for 15 minutes at room temperature. The solution should turn from a pale yellow to a deeper orange/brown, indicating the formation of the active Pd(0) catalyst.

-

Reactant Addition: To the flask, add 4-bromobenzoic acid, 3-methyl-3-buten-1-ylboronic acid pinacol ester, and potassium carbonate.

-

Solvent Addition & Degassing: Add a 4:1 mixture of Toluene and Water. The total solvent volume should be sufficient to make the concentration of 4-bromobenzoic acid approximately 0.1 M. Degas the entire mixture by bubbling Argon through the solution for 20 minutes.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with a few drops of acetic acid. The disappearance of the 4-bromobenzoic acid spot indicates reaction completion (typically 4-12 hours).

-

Workup - Quenching & Extraction: Cool the reaction to room temperature. Add 2M HCl solution until the aqueous layer is acidic (pH ~2). This protonates the carboxylate, making the product soluble in organic solvents. Transfer the mixture to a separatory funnel.

-

Phase Separation: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove inorganic impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient elution from Hexane to a mixture of Hexane:Ethyl Acetate (e.g., 9:1) containing 1% acetic acid to ensure the carboxylic acid remains protonated and does not streak on the column.

-

Final Product: Combine the pure fractions (as determined by TLC) and remove the solvent to yield this compound. Dry under high vacuum.

Synthesis & Purification Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Structural Elucidation & Physicochemical Properties

Once synthesized, the identity and purity of the compound must be unequivocally confirmed. The following analytical methods are proposed.

Predicted Physicochemical Data

The following properties are estimated based on the molecular structure. Actual experimental values must be determined.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₂H₁₄O₂ | Derived from structure. |

| Molecular Weight | 190.24 g/mol | Calculated from formula. |

| Appearance | White to off-white solid | Typical for benzoic acid derivatives. |

| Solubility | Soluble in organic solvents (MeOH, DCM, Ether); low solubility in water; soluble in aqueous base. | Based on the presence of a nonpolar hydrocarbon tail and a polar carboxylic acid head. |

| pKa | ~4.0 - 4.5 | Similar to other 4-alkylbenzoic acids. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃, predicted): This is the most powerful tool for confirming the structure.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~12.0 broad singlet 1H -COOH ~8.05 doublet 2H Aromatic H (ortho to -COOH) ~7.35 doublet 2H Aromatic H (ortho to alkyl) ~4.80 singlet 1H Vinylic H (=CH ₂) ~4.75 singlet 1H Vinylic H (=CH ₂) ~2.80 triplet 2H Benzylic CH₂ (-CH₂ -Ar) ~2.40 triplet 2H Allylic CH₂ (-CH₂ -C=) | ~1.80 | singlet | 3H | Vinylic CH₃ (-CH₃ ) |

-

¹³C NMR (in CDCl₃, predicted): Confirms the carbon skeleton.

Chemical Shift (δ, ppm) Assignment ~172 C =O (acid) ~145 Quaternary C (Ar-C -Alkyl) ~144 Quaternary C (C =CH₂) ~130 Aromatic C H (ortho to -COOH) ~129 Aromatic C H (ortho to alkyl) ~128 Quaternary C (Ar-C -COOH) ~112 Vinylic CH₂ (=C H₂) ~40 Allylic C H₂ ~35 Benzylic C H₂ | ~22 | Vinylic C H₃ |

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Appearance |

|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Very broad, strong |

| ~3080 | =C-H stretch (Alkene & Aromatic) | Medium, sharp |

| 2850-2960 | C-H stretch (Alkyl) | Medium, sharp |

| ~1700 | C=O stretch (Carboxylic Acid) | Very strong, sharp |

| ~1645 | C=C stretch (Alkene) | Medium, sharp |

| ~1610, 1500 | C=C stretch (Aromatic) | Medium to strong, sharp |

High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the molecular formula.

-

Expected [M+H]⁺: 191.1067 (for C₁₂H₁₅O₂⁺)

-

Expected [M-H]⁻: 189.0921 (for C₁₂H₁₃O₂⁻)

Predicted Chemical Reactivity

The molecule possesses three distinct reactive centers, suggesting a rich potential for derivatization.

Caption: Key reactive sites on the target molecule.

-

Carboxylic Acid: Amenable to standard transformations such as Fischer esterification (with an alcohol and acid catalyst), conversion to an acyl chloride (with SOCl₂ or (COCl)₂), and subsequent amidation.

-

Terminal Alkene: Can be selectively hydrogenated (e.g., using H₂/Pd-C) to the corresponding saturated alkyl chain, or subjected to oxidation reactions like epoxidation or ozonolysis.

-

Aromatic Ring: The ring is activated by the electron-donating alkyl group and deactivated by the electron-withdrawing carboxylic acid group. Electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur primarily at the positions ortho to the alkyl group.

Conclusion

This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis and characterization of this compound. By employing a robust Suzuki-Miyaura coupling strategy and a detailed analytical workflow, researchers can reliably produce and validate this novel compound. The successful execution of these protocols will furnish the scientific community with a new molecular building block, opening avenues for further exploration in materials science, medicinal chemistry, and chemical biology.

References

-

Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

4-(3-Butenyloxy)benzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

4-Methoxy-3-(3-methyl-2-butenyl)-benzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- Process for preparing substituted benzoic acid. (2001). Google Patents.

-

The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Complex between (R)-R-methylbenzylamine and 4-(3-butenyloxy)benzoic acid and liquid crystalline groups used as solvent. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 18, 2026, from [Link]

- Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.

-

Chemistry and biosynthesis of isoprenylated flavonoids from Japanese mulberry tree. (2000). Journal of Health Science. Retrieved January 18, 2026, from [Link]

-

Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. (n.d.). JEOL. Retrieved January 18, 2026, from [Link]

-

Benzoic acid, 4-methylphenyl ester. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2009). Russian Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. (2022). YouTube. Retrieved January 18, 2026, from [Link]

-

Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University. Retrieved January 18, 2026, from [Link]

-

Chemical Properties of Benzoic acid, 4-nitro, 1-methyl-3-butenyl ester. (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 18, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

4-(Acetylamino)-3-methylbenzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

4-(Butylamino)benzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 4-(3-Methyl-3-butenyl)benzoic acid (CAS 732249-74-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document serves as a comprehensive technical guide on 4-(3-methyl-3-butenyl)benzoic acid. As a compound with limited publicly available research, this guide synthesizes foundational organic chemistry principles with data from structurally related molecules to provide a robust framework for researchers. The information presented herein is intended to empower scientists in their research and development endeavors by proposing viable synthetic routes, predicting spectroscopic characteristics, and exploring potential therapeutic applications.

Introduction and Chemical Identity

This compound is a derivative of benzoic acid, featuring a 3-methyl-3-butenyl substituent at the para position of the benzene ring. This unique combination of an aromatic carboxylic acid and an isoprenoid-like side chain suggests potential for interesting biological activity and makes it a valuable target for synthetic chemists and drug discovery programs.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 732249-74-0[1][2][3] |

| Molecular Formula | C12H14O2[1][3] |

| Molecular Weight | 190.24 g/mol [2][3] |

| IUPAC Name | 4-(3-methylbut-3-en-1-yl)benzoic acid |

| Canonical SMILES | C=C(C)CCC1=CC=C(C=C1)C(=O)O |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its structure, we can predict certain characteristics that are crucial for its handling, formulation, and biological assessment.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Method |

| pKa | ~4-5 | The carboxylic acid proton's acidity is comparable to benzoic acid. |

| LogP | ~3.5-4.5 | The lipophilic butenyl side chain increases hydrophobicity compared to benzoic acid. |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, methanol), sparingly soluble in water. | Typical for aromatic carboxylic acids with significant hydrocarbon character. |

| Appearance | Likely a white to off-white solid at room temperature. | Based on similar substituted benzoic acids. |

Proposed Synthetic Strategies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. Below are two detailed, plausible synthetic routes with expert rationale.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds, often favored for its mild reaction conditions and tolerance of various functional groups.[4][5][6][7]

Workflow Diagram: Suzuki-Miyaura Coupling

Sources

- 1. This compound | 732249-74-0 [amp.chemicalbook.com]

- 2. Methyl butenyl | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - CAS:732249-74-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Spectroscopic Data for 4-(3-Methyl-3-butenyl)benzoic Acid: An In-depth Technical Guide

Introduction

The structural elucidation of 4-(3-Methyl-3-butenyl)benzoic acid is critical for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will delve into the causality behind experimental choices and provide self-validating protocols for each analytical technique.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures the acquisition of high-quality NMR spectra, which is crucial for accurate structural interpretation.[1][2][3][4]

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic, benzylic, allylic, vinylic, and methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | singlet (broad) | 1H | -COOH |

| ~8.05 | doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.35 | doublet | 2H | Aromatic (ortho to alkyl) |

| ~4.80 | singlet | 1H | Vinylic (=CH₂) |

| ~4.75 | singlet | 1H | Vinylic (=CH₂) |

| ~2.80 | triplet | 2H | Benzylic (-CH₂-) |

| ~2.40 | triplet | 2H | Allylic (-CH₂-) |

| ~1.80 | singlet | 3H | Methyl (-CH₃) |

Interpretation:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift (δ 11.5-12.5 ppm) due to strong deshielding and hydrogen bonding.

-

Aromatic Protons: The para-disubstituted benzene ring will exhibit an AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing carboxylic acid group are more deshielded and appear further downfield (~8.05 ppm) compared to the protons ortho to the electron-donating alkyl group (~7.35 ppm).[5]

-

Vinylic Protons: The two terminal vinylic protons are diastereotopic and are expected to appear as closely spaced singlets or narrow multiplets around δ 4.75-4.80 ppm.

-

Benzylic and Allylic Protons: The benzylic protons, being adjacent to the aromatic ring, are deshielded and will likely appear as a triplet around δ 2.80 ppm. The allylic protons, adjacent to the double bond, are also deshielded and are expected to resonate as a triplet around δ 2.40 ppm.

-

Methyl Protons: The methyl protons attached to the double bond will appear as a singlet around δ 1.80 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic Acid (-COOH) |

| ~145 | Quaternary Aromatic (C-COOH) |

| ~142 | Quaternary Alkene (=C(CH₃)₂) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~129 | Quaternary Aromatic (C-alkyl) |

| ~128 | Aromatic CH (ortho to alkyl) |

| ~112 | Vinylic (=CH₂) |

| ~38 | Allylic (-CH₂-) |

| ~35 | Benzylic (-CH₂-) |

| ~22 | Methyl (-CH₃) |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing around δ 172 ppm.[6][7]

-

Aromatic Carbons: The aromatic region will show four signals for the six carbons due to symmetry. The quaternary carbons attached to the substituents will have distinct chemical shifts, with the carbon attached to the carboxylic acid being more downfield.

-

Alkene Carbons: The quaternary carbon of the double bond will be more downfield (~142 ppm) than the terminal =CH₂ carbon (~112 ppm).

-

Aliphatic Carbons: The benzylic, allylic, and methyl carbons will appear in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the aromatic ring and the double bond.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Sample Preparation

For a solid sample like this compound, several sample preparation techniques can be employed.[8][9][10][11]

KBr Pellet Method:

-

Grinding: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR):

-

Crystal Cleaning: Ensure the ATR crystal is clean.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Analysis: Acquire the spectrum directly.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid, alkene, and aromatic functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3080 | C-H stretch | Aromatic & Vinylic |

| ~2950 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1640 | C=C stretch | Alkene |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1420 | O-H bend | Carboxylic Acid |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~890 | =C-H bend (out-of-plane) | Alkene |

| ~830 | C-H bend (out-of-plane) | p-disubstituted Aromatic |

Interpretation:

-

Carboxylic Acid: The most prominent feature of a carboxylic acid is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is due to strong hydrogen bonding.[6][12] The sharp, strong C=O stretching absorption will appear around 1700 cm⁻¹.[6][12]

-

Aromatic Ring: The presence of the aromatic ring is indicated by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1480 cm⁻¹ region. The out-of-plane C-H bending vibration around 830 cm⁻¹ is characteristic of para-disubstitution.

-

Alkene: The C=C double bond will show a stretching absorption around 1640 cm⁻¹. The vinylic C-H stretch will also appear just above 3000 cm⁻¹. A strong out-of-plane bending vibration for the terminal =CH₂ group is expected around 890 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 204.25 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure/Fragment Lost |

| 204 | Molecular Ion [M]⁺ |

| 189 | [M - CH₃]⁺ |

| 159 | [M - COOH]⁺ |

| 149 | [M - C₄H₇]⁺ (loss of butenyl side chain) |

| 121 | [C₇H₅O₂]⁺ (benzoic acid fragment) |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Interpretation:

-

Molecular Ion (M⁺): The peak at m/z 204 corresponds to the intact molecule with one electron removed, confirming the molecular weight.

-

Loss of a Methyl Group: A peak at m/z 189 would result from the loss of a methyl radical from the butenyl side chain.

-

Loss of the Carboxyl Group: The loss of the carboxylic acid group as a radical would lead to a fragment at m/z 159.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the rest of the alkyl chain is a common fragmentation pathway, which would result in a fragment at m/z 149.

-

Acylium Ion: A prominent peak is expected at m/z 105, corresponding to the stable benzoyl cation, formed by the loss of the butenyl side chain and subsequent rearrangement.

-

Phenyl Cation: Further fragmentation of the benzoyl cation by loss of carbon monoxide would yield the phenyl cation at m/z 77.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By systematically analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, we have demonstrated a logical workflow for the structural elucidation of a novel organic compound. The detailed protocols and interpretations presented herein serve as a valuable resource for researchers in guiding their experimental design and data analysis. The principles outlined are broadly applicable and reinforce the synergistic power of these analytical techniques in modern chemical research.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). What sample is needed for FTIR?. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2022). How to Read IR spectrum (with subtitles) | Alkenes and aromatic compounds. Retrieved from [Link]

-

Bartleby.com. (n.d.). Analyzing and Predicting Spectroscopic Data. Retrieved from [Link]

-

Spectroscopy. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Sustainability Directory. (2025). Spectroscopic Data Analysis → Term - Pollution. Retrieved from [Link]

-

Yokogawa. (n.d.). Spectroscopy: Interpreting Measurement Data. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Sci-Hub. (n.d.). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. Retrieved from [Link]

-

ResearchGate. (2025). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid/?. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-3-buten-1-ol. Retrieved from [Link]

-

R Discovery. (2010). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-3-buten-1-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500) [hmdb.ca]

- 9. Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxybenzoic acid(99-96-7) 13C NMR [m.chemicalbook.com]

- 12. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR [m.chemicalbook.com]

NMR and mass spectrometry of 4-(3-Methyl-3-butenyl)benzoic acid

An In-depth Technical Guide to the Structural Elucidation of 4-(3-Methyl-3-butenyl)benzoic acid using NMR and Mass Spectrometry

Introduction

This compound is a bifunctional organic molecule featuring a rigid aromatic carboxylic acid core and a flexible isoprenoid-like side chain. This unique combination of a pharmacophoric benzoic acid moiety and a lipophilic alkenyl group makes it and its derivatives interesting candidates in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is the cornerstone of any research and development involving such novel compounds. This guide provides an in-depth exploration of the two primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—as applied to this compound.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, providing field-proven insights into data acquisition and interpretation.

Chapter 1: Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is to understand the target structure. The key to interpreting the spectral data lies in recognizing the distinct chemical environments within the molecule.

Caption: Structure of this compound with atom numbering.

Our analytical strategy is twofold:

-

NMR Spectroscopy: To determine the carbon-hydrogen framework, including connectivity and spatial relationships. We will employ 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments.

-

Mass Spectrometry: To determine the molecular weight and gain insights into the molecular formula and structural components through fragmentation analysis.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its volatility, while deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue or to better resolve the acidic proton.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expected ¹H NMR Data: The spectrum can be divided into three key regions:

-

Aromatic Region (δ 7.0-8.5 ppm): The benzene ring is para-substituted, which simplifies the spectrum. We expect two distinct signals, each integrating to 2H, appearing as doublets due to coupling with their ortho neighbors. Protons ortho to the electron-withdrawing carboxylic acid group (H5, H6') will be deshielded and appear downfield compared to those ortho to the alkyl chain (H2, H3').[1][2]

-

Alkenyl & Aliphatic Region (δ 1.5-5.0 ppm): This region contains the signals from the butenyl side chain.

-

The terminal vinyl protons (H11) will appear around δ 4.7 ppm as singlets (or very finely split multiplets).

-

The allylic methyl protons (H12) will be a singlet around δ 1.7 ppm.

-

The two methylene groups (H8 and H9) will appear as triplets between δ 2.4-2.8 ppm.

-

-

Carboxylic Acid Region (δ 10-13 ppm): The acidic proton of the carboxyl group typically appears as a broad singlet far downfield. Its position is highly dependent on concentration and solvent.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | br s | 1H | COOH | Highly deshielded acidic proton. |

| ~8.05 | d | 2H | H5, H6' | Aromatic protons ortho to the -COOH group. |

| ~7.30 | d | 2H | H2, H3' | Aromatic protons ortho to the alkyl group. |

| ~4.75 | s | 2H | H11 | Terminal vinyl protons. |

| ~2.75 | t | 2H | H8 | Benzylic CH₂ group. |

| ~2.45 | t | 2H | H9 | Methylene group adjacent to the double bond. |

| ~1.78 | s | 1H | H12 | Allylic methyl group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, we expect 10 distinct signals.

Expected ¹³C NMR Data:

-

Carbonyl Carbon (δ ~172 ppm): The carboxylic acid carbon is highly deshielded due to the two attached oxygen atoms.[4]

-

Aromatic & Alkene Carbons (δ 110-150 ppm): This region contains signals for the six aromatic carbons and the two sp² carbons of the double bond. The quaternary carbons (C1, C4, C10, and C7) will have distinct shifts. The signal for C10 (quaternary alkene carbon) will be significantly downfield.

-

Aliphatic Carbons (δ 20-40 ppm): This region will contain the signals for the two methylene carbons (C8, C9) and the methyl carbon (C12).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Rationale |

|---|---|---|

| ~172.5 | C7 (COOH) | Deshielded carbonyl carbon. |

| ~148.0 | C4 | Aromatic quaternary carbon attached to -COOH. |

| ~144.5 | C10 | Quaternary alkene carbon. |

| ~143.0 | C1 | Aromatic quaternary carbon attached to alkyl chain. |

| ~130.0 | C5, C6' | Aromatic CH ortho to -COOH. |

| ~128.5 | C2, C3' | Aromatic CH ortho to alkyl chain. |

| ~110.5 | C11 | Terminal alkene CH₂. |

| ~38.0 | C9 | Aliphatic CH₂. |

| ~35.5 | C8 | Benzylic CH₂. |

| ~22.5 | C12 | Allylic CH₃. |

Advanced 2D NMR for Unambiguous Assignments

While 1D spectra provide significant information, 2D NMR experiments are essential for definitive proof of structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between the aromatic doublets (H5/H6' with H2/H3' is not expected, but H2 with H3' and H5 with H6' are implied by their doublet nature) and, crucially, between the adjacent methylene groups H8 and H9.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with its directly attached carbon signal. It allows for the unambiguous assignment of every CHₓ group in the ¹³C spectrum. For example, the proton signal at δ ~2.75 ppm will show a cross-peak with the carbon signal at δ ~35.5 ppm, definitively assigning them as H8 and C8, respectively.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, 1024-2048 scans may be necessary.

-

2D NMR Acquisition: Run standard COSY and HSQC experiments using the instrument's predefined parameter sets, optimizing the spectral width to cover all relevant signals.

Caption: General workflow for NMR-based structural elucidation.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structural features identified by NMR. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), or Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS) are suitable techniques.

Molecular Ion and Fragmentation Pathways

The molecular formula of this compound is C₁₂H₁₄O₂. Its monoisotopic mass is 190.0994 u.

Expected Fragmentation (Electron Ionization): Aromatic carboxylic acids are known to exhibit characteristic fragmentation patterns.[5][6]

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 190 due to the stabilizing effect of the aromatic ring.

-

Loss of Hydroxyl Radical ([M - OH]⁺): A significant peak at m/z = 173, corresponding to the loss of a hydroxyl radical (·OH) to form a stable acylium ion.

-

Loss of Carboxyl Radical ([M - COOH]⁺): A peak at m/z = 145, resulting from the loss of the entire carboxyl group (·COOH).

-

Benzylic Cleavage: The bond between C8 and C9 is a benzylic position. Cleavage at this bond would lead to the loss of a C₄H₇ radical, resulting in a fragment at m/z = 135.

-

McLafferty Rearrangement: While less common for aromatic acids themselves, a McLafferty-type rearrangement within the side chain is possible, though other fragmentation pathways are likely to dominate.[7]

Table 3: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 173 | [M - OH]⁺ | Loss of ·OH from the carboxyl group. |

| 145 | [M - COOH]⁺ | Loss of ·COOH radical. |

| 135 | [M - C₄H₇]⁺ | Benzylic cleavage with loss of the butenyl radical. |

| 117 | [M - COOH - C₂H₄]⁺ | Further fragmentation of the m/z 145 ion. |

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation (for GC-MS): Dissolve a small amount of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility.

-

Sample Preparation (for LC-MS): Dissolve the sample (~1 mg/mL) in a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the mobile phase.

-

Instrumentation (GC-MS): Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5). The GC oven temperature is ramped to separate components before they enter the EI source of the mass spectrometer.

-

Instrumentation (LC-MS): Inject the sample into an LC system. The eluent is directed into an ESI source. Negative ion mode is often preferred for carboxylic acids, which will show a prominent [M-H]⁻ ion at m/z = 189.

-

Data Acquisition: Acquire mass spectra over a range of m/z 50-500.

Conclusion: A Synergistic Approach

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR and MS data. NMR provides the definitive map of the C-H framework and connectivity, while MS confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation. The ¹H and ¹³C NMR spectra establish the presence of the para-substituted aromatic ring and the specific isoprenoid-like side chain. 2D NMR experiments like COSY and HSQC then lock these pieces together, providing unambiguous proof of the C8-C9 bond and the overall molecular constitution. Finally, the mass spectrum provides the exact mass (m/z 190) and key fragments (m/z 173, 145) that are perfectly consistent with the proposed structure, leaving no room for ambiguity. This comprehensive analytical approach ensures the highest level of scientific integrity for any subsequent research or development.

References

-

Title: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE Source: YouTube URL: [Link]

-

Title: Experimental UV spectra of benzoic acid derivatives Source: ResearchGate URL: [Link]

-

Title: GCMS Section 6.12 - Fragmentation of a Carboxylic Acid Source: Whitman College URL: [Link]

-

Title: IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Source: ResearchGate URL: [Link]

-

Title: Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods Source: UCL Discovery URL: [Link]

-

Title: The Absorption Spectra of Benzoic Acid and Esters Source: ACS Publications URL: [Link]

-

Title: Infrared spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

-

Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE URL: [Link]

-

Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

-

Title: Supporting Information - Nickel-Catalyzed Carboxylation of Aryl Halides with CO2 Source: Supporting Information (Journal Article) URL: [Link]

-

Title: Supplementary Information - A practical and sustainable visible-light-induced decarboxylative/C-H functionalization Source: The Royal Society of Chemistry URL: [Link]

-

Title: Mass Spectrometric Analysis. Aromatic Acids and Esters Source: Analytical Chemistry URL: [Link]

-

Title: 1H NMR Spectrum of Benzoic Acid Source: Human Metabolome Database URL: [Link]

-

Title: A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Source: ResearchGate URL: [Link]

-

Title: The values for proton and C-13 chemical shifts given below are typical approximate ranges only Source: Unknown (General Chemistry Resource) URL: [Link]

-

Title: Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate Source: PubChem URL: [Link]

-

Title: 4-Methoxy-3-(3-methyl-2-butenyl)-benzoic acid Source: PubChem URL: [Link]

-

Title: The C-13 NMR spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

-

Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]

-

Title: Chemical shifts Source: University of Regensburg URL: [Link]

-

Title: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. GCMS Section 6.12 [people.whitman.edu]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-depth Technical Guide to the Biological Activity of 4-(3-Methyl-3-butenyl)benzoic Acid

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for investigating the potential biological activities of 4-(3-Methyl-3-butenyl)benzoic acid. While direct studies on this specific molecule are not extensively documented, its structural similarity to known bioactive compounds, such as the cell-cycle inhibitor 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), suggests a high probability of interesting pharmacological properties.[1][2][3][4] This document outlines detailed experimental protocols for evaluating its cytotoxic, anti-inflammatory, and antimicrobial activities, providing researchers, scientists, and drug development professionals with a robust starting point for their investigations.

Introduction to this compound

This compound is an aromatic carboxylic acid with a molecular formula of C12H14O2.[5] Its structure, featuring a benzoic acid core with a prenyl-like side chain, is suggestive of potential interactions with biological systems. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[5] The presence of the lipophilic butenyl group may enhance its ability to cross cellular membranes, potentially increasing its bioavailability and intracellular activity.

A structurally related compound, 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), has been identified as a fungal metabolite that inhibits cell-cycle progression in HeLa cells.[1][2][3][4] This known activity of a similar molecule provides a strong rationale for investigating the potential cytotoxic and anti-cancer effects of this compound.

This guide will therefore focus on three primary areas of potential biological activity:

-

Cytotoxic Activity: Assessing the compound's ability to inhibit cell growth and induce cell death in cancer cell lines.

-

Anti-inflammatory Activity: Evaluating its potential to modulate key inflammatory pathways.

-

Antimicrobial Activity: Determining its efficacy against a panel of pathogenic bacteria and fungi.

Assessment of Cytotoxic Activity

The primary hypothesis for the biological activity of this compound is its potential as a cytotoxic agent, given the known cell-cycle inhibitory effects of the similar compound, HMBA.[1][2][3][4] A tiered approach to evaluating cytotoxicity is recommended, starting with broad screening assays and progressing to more detailed mechanistic studies.

Initial Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and cost-effective colorimetric method for assessing cell viability.[6][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Select a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

-

Culture the cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).

-

Prepare serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations for testing.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Remove the old media and add fresh media containing various concentrations of the test compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

-

Table 1: Hypothetical MTT Assay Results

| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) | % Cell Viability (HEK293) |

| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 100.2 ± 1.5 |

| 1 | 92.3 ± 3.4 | 95.6 ± 2.5 | 98.7 ± 2.0 |

| 10 | 65.7 ± 4.1 | 72.3 ± 3.8 | 90.1 ± 2.9 |

| 50 | 25.1 ± 3.9 | 35.8 ± 4.2 | 75.4 ± 3.5 |

| 100 | 5.4 ± 1.8 | 10.2 ± 2.3 | 55.9 ± 4.1 |

| IC50 (µM) | ~20 | ~30 | >100 |

Mechanistic Studies: Apoptosis vs. Necrosis

If significant cytotoxicity is observed, it is crucial to determine the mode of cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to distinguish between apoptosis (programmed cell death) and necrosis.[8]

Experimental Workflow: Apoptosis Assay

Caption: Simplified arachidonic acid inflammatory pathway.

Antimicrobial Activity Screening

The general antimicrobial properties of benzoic acid and its derivatives warrant an investigation into the potential of this compound as an antimicrobial agent. [5]Standard microbiological assays can be employed for this purpose.

Agar Well Diffusion Method

This is a widely used preliminary test to screen for antimicrobial activity. [9][10]It is a qualitative assay that provides a visual indication of the compound's ability to inhibit microbial growth. [10] Experimental Protocol: Agar Well Diffusion

-

Microbial Culture Preparation:

-

Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

-

-

Plate Preparation and Inoculation:

-

Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Evenly spread the standardized microbial suspension over the agar surface.

-

Aseptically create wells in the agar using a sterile borer.

-

-

Compound Application and Incubation:

-

Add a fixed volume of the test compound solution (at different concentrations) into the wells.

-

Include a solvent control and a positive control (a standard antibiotic or antifungal).

-

Incubate the plates at the optimal temperature for the respective microorganisms for 18-24 hours.

-

-

Result Measurement:

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

Determination of Minimum Inhibitory Concentration (MIC)

If the agar well diffusion assay shows positive results, the next step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a common and efficient way to determine the MIC. [11] Table 2: Hypothetical MIC Values

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | >256 |

| Candida albicans | 128 |

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the biological activities of this compound. Based on the activities of structurally similar compounds, it is hypothesized that this molecule may possess valuable cytotoxic, anti-inflammatory, and antimicrobial properties. The detailed protocols provided herein serve as a comprehensive starting point for researchers to systematically investigate these potential activities. Positive results from these in vitro assays would warrant further investigation, including more in-depth mechanistic studies and eventual evaluation in in vivo models.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.

- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). In Vitro Assays to Investigate the Anti-Inflammatory Activity of Herbal Extracts.

- Jayasuriya, W. J. A. B. N., Sarveswaran, R., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). National Center for Biotechnology Information.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). OIE Terrestrial Manual.

- Kim, H. J., & Kwon, H. J. (2007). Synthesis and Biological Activity of Fungal Metabolite, 4-Hydroxy-3-(3'-Methyl-2'-Butenyl)-Benzoic Acid. Journal of Microbiology and Biotechnology, 17(3), 543-545.

- Antimicrobial Susceptibility Testing. (n.d.). APEC.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI.

- Synthesis and Biological Activity of Fungal Metabolite, 4-Hydroxy-3-(3'-Methyl-2'-Butenyl)-Benzoic Acid. (2007). Korea Science.

- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2025). ResearchGate.

- Kim, H. J., & Kwon, H. J. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Journal of Microbiology and Biotechnology, 17(3), 543-545.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI.

- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

- Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). National Center for Biotechnology Information.

- Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3′-methyl-2′-butenyl)-benzoic acid. (2007). Yonsei University.

- This compound | 732249-74-0. (n.d.). ChemicalBook.

- 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. (1998). National Center for Biotechnology Information.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology.

- Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. (n.d.). PubChem.

- 4-Methoxy-3-(3-methyl-2-butenyl)-benzoic acid. (n.d.). PubChem.

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI.

- Chauhan, M., Bhoi, D. K., & Solanki, D. (2014). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Liquid Crystals, 41(10), 1435-1441.

- 4-Acetyloxy-3-(3-methylbut-2-enyl)benzoic acid. (n.d.). PubChem.

- Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-. (n.d.). PubChem.

Sources

- 1. jmb.or.kr [jmb.or.kr]

- 2. Synthesis and Biological Activity of Fungal Metabolite, 4-Hydroxy-3-(3'-Methyl-2'-Butenyl)-Benzoic Acid -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]

- 3. Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. apec.org [apec.org]

The Enigmatic World of Prenylated Benzoic Acids: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylated benzoic acids represent a fascinating and structurally diverse class of natural products with a wide array of promising biological activities. This in-depth technical guide provides a comprehensive overview of their natural occurrence, delves into the intricate enzymatic machinery of their biosynthesis, and offers practical, field-proven methodologies for their isolation, purification, and structural elucidation. Furthermore, we explore their significant pharmacological properties and the underlying molecular mechanisms, offering critical insights for drug discovery and development. This guide is designed to be a valuable resource for researchers and scientists working in natural product chemistry, pharmacology, and drug development, providing both foundational knowledge and actionable protocols.

Introduction: The Rising Prominence of Prenylated Benzoic Acids

Nature, in its vast chemical repertoire, continuously provides novel molecular scaffolds with significant therapeutic potential. Among these, prenylated benzoic acids have emerged as a particularly interesting class of specialized metabolites. These compounds are characterized by a benzoic acid core appended with one or more isoprenoid moieties, such as prenyl, geranyl, or farnesyl groups. This prenylation dramatically enhances the lipophilicity and, consequently, the biological activity of the parent benzoic acid molecule, allowing for improved interaction with cellular membranes and protein targets[1].

From anti-infective and anti-inflammatory to anti-cancer and anti-herbivore activities, the pharmacological spectrum of prenylated benzoic acids is extensive and continues to expand[2][3]. This guide aims to provide a holistic understanding of these molecules, from their origins in the plant and microbial kingdoms to their potential applications in medicine.

Natural Sources: A Treasure Trove in the Plant Kingdom

Prenylated benzoic acids are predominantly found in higher plants, with certain genera being particularly rich sources. The Piperaceae (pepper family) and Apiaceae (carrot family, particularly the genus Ferula) are renowned for producing a remarkable diversity of these compounds[2][4].

| Plant Family | Genus | Notable Species | Examples of Isolated Prenylated Benzoic Acids | Reference |

| Piperaceae | Piper | P. kelleyi, P. hispidum, P. crassinervium | 3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acid, 4-methoxy-3,5-bis-(3-hydroxy-3-methyl-1-butenyl)benzoate | [5][6][7] |

| Apiaceae | Ferula | F. kuhistanica | Kuhistanols A-D, 3-farnesyl-p-hydroxybenzoic acid | [4] |

| Rosaceae | Prunus | P. amygdalus (Almond) | 3-prenyl-4-O-beta-D-glucopyranosyloxy-4-hydroxylbenzoic acid | [8] |

Table 1: Prominent Natural Sources of Prenylated Benzoic Acids

The distribution of these compounds within the plant can vary, with leaves, stems, and roots often containing different profiles of prenylated benzoic acids[4][5][7]. This localization is often linked to their ecological roles, such as defense against herbivores and pathogens[5][6].

Biosynthesis: A Tale of Two Pathways and a Key Enzymatic Step

The biosynthesis of prenylated benzoic acids is a captivating example of metabolic convergence, integrating two of the major pathways in secondary metabolism: the shikimate pathway , which provides the benzoic acid core, and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways , which supply the isoprenoid precursors[9][10].

The formation of the benzoic acid scaffold itself can occur through several routes, primarily from the amino acid phenylalanine. A simplified overview of the general benzoic acid biosynthesis is depicted below.

The crucial step that defines this class of compounds is the enzymatic attachment of a prenyl group to the benzoic acid ring, a reaction catalyzed by prenyltransferases (PTs) [11]. These enzymes are often membrane-bound and exhibit specificity for both the aromatic acceptor (a benzoic acid derivative) and the isoprenoid donor, typically dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), or farnesyl pyrophosphate (FPP)[11].

A well-characterized example is the p-hydroxybenzoic acid geranyltransferase (PGT) , involved in the biosynthesis of shikonin, a naphthoquinone pigment. LePGT1 from Lithospermum erythrorhizon has been shown to specifically catalyze the geranylation of p-hydroxybenzoic acid[11].

The production of 3-geranyl-4-hydroxybenzoic acid has been successfully achieved in engineered Saccharomyces cerevisiae, demonstrating the potential for biotechnological production of these valuable compounds[12][13][14].

Isolation and Purification: A Step-by-Step Protocol

The isolation of pure prenylated benzoic acids from a complex plant matrix requires a systematic approach. The following protocol provides a robust framework that can be adapted based on the specific compound and plant material.

4.1. Extraction

-

Material Preparation: Air-dry or freeze-dry the plant material (leaves, stems, or roots) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Perform a preliminary extraction with a nonpolar solvent like hexane to remove lipids and other nonpolar constituents.

-

Subsequently, extract the defatted plant material with a solvent of medium polarity, such as methanol, ethanol, or ethyl acetate, using techniques like maceration, sonication, or Soxhlet extraction[5]. Methanol is often a good starting point due to its ability to extract a broad range of compounds.

-

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

4.2. Chromatographic Purification

A multi-step chromatographic approach is typically necessary to achieve high purity.

-

Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):

-

Pack a VLC column with silica gel.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane -> hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures).

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

-

-

Column Chromatography (CC):

-

Pool fractions with similar TLC profiles.

-

Subject the pooled fractions to further separation on a silica gel column using an isocratic or a shallow gradient solvent system to isolate the compounds of interest.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, use a reversed-phase (e.g., C18) preparative HPLC column.

-

Employ a suitable mobile phase, often a mixture of water (with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Structural Elucidation: Deciphering the Molecular Architecture

The unambiguous determination of the chemical structure of an isolated prenylated benzoic acid relies on a combination of spectroscopic techniques.

5.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition and, thus, the molecular formula of the compound. The fragmentation pattern observed in MS/MS experiments can provide valuable information about the structure of the prenyl side chains and their attachment to the benzoic acid core.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key signals for prenylated benzoic acids include:

-

Aromatic protons on the benzoic acid ring.

-

Olefinic protons of the prenyl groups.

-

Methyl and methylene protons of the prenyl chains.

-

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical nature (e.g., aromatic, olefinic, aliphatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying the attachment point of the prenyl group to the aromatic ring by observing correlations between the protons of the prenyl chain and the carbons of the benzoic acid moiety[5][6].

| Spectroscopic Technique | Information Provided |

| HR-MS | Molecular formula and fragmentation pattern |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton |

| COSY | ¹H-¹H correlations (through 2-3 bonds) |

| HSQC | Direct ¹H-¹³C correlations |

| HMBC | Long-range ¹H-¹³C correlations (through 2-3 bonds) |

| NOESY/ROESY | Through-space proton-proton correlations for stereochemistry |

Table 2: Key Spectroscopic Techniques for Structural Elucidation

Biological Activities and Mechanisms of Action: A Pharmacological Goldmine

Prenylated benzoic acids exhibit a broad range of biological activities, making them attractive candidates for drug development.

6.1. Anti-infective Properties

Many prenylated benzoic acids isolated from Piper species have demonstrated significant antibacterial, antifungal, and antiparasitic activities[2][3]. The increased lipophilicity due to the prenyl chain is thought to facilitate the disruption of microbial cell membranes.

6.2. Anti-inflammatory Effects

Several prenylated phenolics, including benzoic acid derivatives, have shown potent anti-inflammatory properties[12]. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways. For instance, some benzoic acid derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins[14]. The inhibition of the NF-κB signaling pathway is another potential mechanism, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β[15].

6.3. Antioxidant Activity

The phenolic hydroxyl group on the benzoic acid ring, combined with the electron-donating nature of the prenyl substituents, often imparts significant antioxidant activity to these molecules[5][11]. They can act as free radical scavengers, protecting cells from oxidative damage. The antioxidant capacity can be quantitatively assessed using various in vitro assays.

| Compound Type | Assay | IC₅₀ / EC₅₀ (µg/mL or µM) | Reference |

| Prenylated Hydroquinones (from P. crassinervium) | DPPH radical scavenging | More active than benzoic acid derivatives | [11] |

| Prenylated Benzoic Acids (from P. crassinervium) | DPPH radical scavenging | Less active than hydroquinone derivatives | [11] |

Table 3: Comparative Antioxidant Activity of Prenylated Phenolics

6.4. Anti-herbivore and Other Activities

Prenylated benzoic acids from Piper kelleyi have been shown to reduce the fitness of generalist caterpillars, highlighting their role in plant defense[5][6][16]. Other reported activities include cytotoxicity against cancer cell lines and enzyme inhibition[7].

Conclusion and Future Perspectives

Prenylated benzoic acids are a testament to the chemical ingenuity of nature. Their diverse structures and potent biological activities underscore their importance as a source of lead compounds for drug discovery. This technical guide has provided a comprehensive framework for understanding, isolating, and characterizing these fascinating molecules.

Future research should focus on:

-

Discovering novel prenylated benzoic acids from unexplored natural sources.

-

Elucidating the complete biosynthetic pathways for a wider range of these compounds to enable their biotechnological production.

-

Conducting in-depth mechanistic studies to fully understand their pharmacological effects and identify their specific molecular targets.

-